3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde is an organic compound characterized by the presence of a thiophene ring and a trifluoromethyl group attached to a benzaldehyde structure. This compound has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The molecular formula for this compound is , indicating the presence of fluorine, sulfur, and oxygen atoms alongside carbon and hydrogen.
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde belongs to the class of aromatic aldehydes, specifically those containing heteroatoms such as sulfur within a thiophene ring. Its classification as an aromatic compound is significant, as it influences its reactivity and interactions in chemical reactions.
The synthesis of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of 3-thiophenecarboxaldehyde using trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically requires anhydrous conditions and may involve refluxing for several hours to ensure complete conversion.
The molecular structure of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde features a thiophene ring bonded to a benzaldehyde moiety with a trifluoromethyl substituent at the fifth position.
C1=C(SC(=C1)C=CC(=O)C=C(C(F)(F)F)C)
The structure exhibits both planar and non-planar characteristics due to the presence of the thiophene ring, which can influence its reactivity.
3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde can participate in various chemical reactions typical of aldehydes and aromatic compounds:
The specific conditions for these reactions often depend on the nature of the nucleophile or electrophile involved, as well as solvent choice and temperature.
The mechanism of action for 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde primarily involves its reactivity through the carbonyl group and its ability to participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group.
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1